Cas no 71412-23-2 (1,2-Benzenediol,3-(aminomethyl)-)

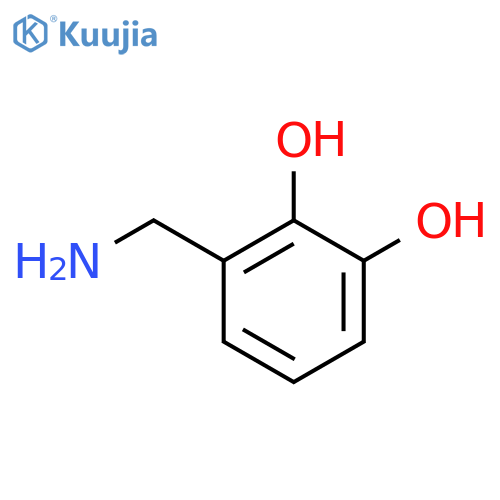

71412-23-2 structure

商品名:1,2-Benzenediol,3-(aminomethyl)-

1,2-Benzenediol,3-(aminomethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzenediol,3-(aminomethyl)-

- 3-(aminomethyl)pyrocatechol

- 2,3-Dihydroxybenzylamine

- 3-(aminomethyl)-1,2-Benzenediol

- 3-(Aminomethyl)benzene-1,2-diol

- (1)-3-aminomethyl-(1-t-butoxycarbonyl)piperidine

- 1-N-BOC-3-(AMINOMETHYL)-PIPERIDINE

- 2,3-dihydroxybenzylamin

- 2.3-Dioxy-benzylamin

- 3-(Aminomethyl)-1-piperidinecarboxylic acid,1.1-dimethylethyl ester

- 3-(AMINOMETHYL)-N-BOC-PIPERIDINE

- 3-aminomethyl-1-(tert-butoxycarbonyl)piperidine

- 3-aminomethyl-pyrocatechol

- DL-3-AMINOMETHYL-1-N-BOC-PIPERIDINE

- t-butyl (S)-3aminomethyl-1-piperidinecarboxylate

- tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

- EN300-367238

- MFCD00870500

- CHEMBL2009539

- EINECS 275-429-1

- 71412-23-2

- AKOS010574513

- 4RK62SH433

- s10740

- DTXSID90221606

- A866449

- CS-0455116

- UNII-4RK62SH433

- SCHEMBL366656

- 1,2-BENZENEDIOL, 3-(AMINOMETHYL)-

- Brenzkatechin- Methylamin

- NCI60_002869

- NS00037200

- OALRPMSYTYFUEP-UHFFFAOYSA-N

- WCA41223

- 1,2-Benzenediol, 3-aminomethyl-

- DTXCID80144097

-

- MDL: MFCD00870500

- インチ: InChI=1S/C7H9NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H,4,8H2

- InChIKey: OALRPMSYTYFUEP-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)O)O)CN

計算された属性

- せいみつぶんしりょう: 139.06300

- どういたいしつりょう: 139.063

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 10

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 66.5A^2

じっけんとくせい

- 密度みつど: 1.309g/cm3

- ふってん: 314.4ºC at 760 mmHg

- フラッシュポイント: 143.9ºC

- 屈折率: 1.643

- PSA: 66.48000

- LogP: 1.25680

1,2-Benzenediol,3-(aminomethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB487214-1 g |

3-(Aminomethyl)pyrocatechol |

71412-23-2 | 1g |

€1,164.80 | 2023-04-20 | ||

| Enamine | EN300-367238-5.0g |

3-(aminomethyl)benzene-1,2-diol |

71412-23-2 | 95% | 5.0g |

$1469.0 | 2023-03-02 | |

| Alichem | A019086999-1g |

3-(Aminomethyl)benzene-1,2-diol |

71412-23-2 | 95% | 1g |

$495.00 | 2023-09-01 | |

| Enamine | EN300-367238-1.0g |

3-(aminomethyl)benzene-1,2-diol |

71412-23-2 | 95% | 1g |

$0.0 | 2023-06-07 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0231-5g |

3-(aminomethyl)-1,2-benzenediol |

71412-23-2 | 95% | 5g |

$1200 | 2023-09-07 | |

| eNovation Chemicals LLC | Y0988690-5g |

3-(aminomethyl)benzene-1,2-diol |

71412-23-2 | 95% | 5g |

$1500 | 2025-02-20 | |

| abcr | AB487214-250mg |

3-(Aminomethyl)pyrocatechol; . |

71412-23-2 | 250mg |

€894.10 | 2025-02-27 | ||

| A2B Chem LLC | AH22702-250mg |

3-(Aminomethyl)benzene-1,2-diol |

71412-23-2 | 95% | 250mg |

$305.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y0988690-5g |

3-(aminomethyl)benzene-1,2-diol |

71412-23-2 | 95% | 5g |

$1500 | 2025-03-01 | |

| abcr | AB487214-250 mg |

3-(Aminomethyl)pyrocatechol |

71412-23-2 | 250MG |

€497.50 | 2023-04-20 |

1,2-Benzenediol,3-(aminomethyl)- 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

71412-23-2 (1,2-Benzenediol,3-(aminomethyl)-) 関連製品

- 932-30-9(2-(Aminomethyl)phenol)

- 876-15-3(4-(aminomethyl)-2,6-dimethylphenol)

- 40680-69-1(2-(Aminomethyl)-6-methylphenol)

- 56865-97-5(2,5-DIHYDROXYBENZYLAMINE)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:71412-23-2)1,2-Benzenediol,3-(aminomethyl)-

清らかである:99%

はかる:1g

価格 ($):566.0